2,2-Dimethylthiomorpholine 1,1-dioxide

Description

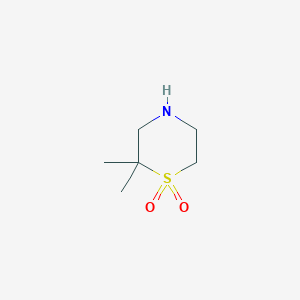

2,2-Dimethylthiomorpholine 1,1-dioxide is a heterocyclic compound featuring a six-membered thiomorpholine ring with two methyl groups at the 2-position and two oxygen atoms bonded to the sulfur atom (S=O₂). This structure confers unique physicochemical properties, including enhanced stability and solubility in polar solvents due to the sulfone group. It is commercially available as a high-purity reagent (≥95%) and is utilized in pharmaceutical and materials science research .

Properties

IUPAC Name |

2,2-dimethyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)5-7-3-4-10(6,8)9/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRRAKSSJSYUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCS1(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272667-24-9 | |

| Record name | 2,2-dimethyl-1-thiomorpholine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine amino protecting compounds with potassium permanganate under controlled conditions . The oxidation reaction is carried out by adding potassium permanganate portionwise to the reaction system, ensuring good oxidation efficiency and a controlled reaction process. The resulting thiomorpholine 1,1-dioxide amino protecting compound is then hydrolyzed under acidic conditions to yield the final product .

Chemical Reactions Analysis

2,2-Dimethylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: It can be reduced back to the corresponding thiomorpholine derivative.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2-Dimethylthiomorpholine 1,1-dioxide, a chemical compound with the molecular formula and a molecular weight of 163.24 g/mol, has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound serves as an intermediate in synthesizing various organic compounds and as a reagent in chemical reactions. It is involved in synthesizing derivatives of pyridine and benzaldehyde .

Biology

This compound is studied for its potential biological activities and interactions with biomolecules. Its sulfoxide functional group allows it to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function.

Medicine

Ongoing research explores the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: It can be further oxidized to form sulfone derivatives.

- Reduction: It can be reduced back to the corresponding thiomorpholine derivative.

- Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The products formed depend on the specific conditions and reagents used.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine 1,1-dioxide involves its interaction with molecular targets through its sulfoxide functional group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The specific pathways and molecular targets involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Modifications

The thiomorpholine 1,1-dioxide scaffold serves as a versatile platform for derivatization. Key analogues include:

Key Observations :

Physicochemical Properties

- Thermal Stability : Derivatives like 2,2'-bipyridine 1,1'-dioxide exhibit high melting points (572 K) and enthalpy of sublimation (180 kJ/mol), suggesting that sulfone groups enhance thermal resilience .

- Spectroscopic Signatures : The sulfone group in thiomorpholine dioxides generates distinct IR peaks (~1300–1150 cm⁻¹ for S=O) and NMR shifts (δ 3.0–4.0 ppm for S–O adjacent protons) .

Biological Activity

2,2-Dimethylthiomorpholine 1,1-dioxide (CAS No. 1272667-24-9) is a sulfoxide compound characterized by its unique thiomorpholine structure. It has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H13NO2S

- Molecular Weight : 163.24 g/mol

The compound features a sulfoxide functional group, which is significant for its biological activity as it can interact with various molecular targets.

The biological activity of this compound primarily arises from its sulfoxide group. This functional group allows the compound to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The specific pathways affected depend on the biological context:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signaling cascades.

Anticancer Potential

Preliminary studies suggest that the compound could have anticancer properties by affecting cell proliferation pathways. The exact mechanism remains under investigation, but it may involve modulation of signaling pathways associated with cell growth and apoptosis.

Cardiovascular Effects

Recent studies have highlighted the role of nitric oxide (NO) signaling in cardiovascular health. This compound has been linked to the modulation of soluble guanylate cyclase (sGC), which is crucial for NO signaling. By enhancing sGC activity, this compound may contribute to vasodilation and improved blood flow (as referenced in patent literature) .

Case Studies and Experimental Data

A variety of studies have explored the biological implications of sulfoxides like this compound:

Applications in Medicine

The ongoing research into this compound suggests potential applications in drug development:

- Therapeutic Agent : Its ability to modulate enzyme and receptor activity positions it as a candidate for treating various diseases.

- Drug Development Precursor : It serves as an intermediate in synthesizing more complex organic molecules pertinent to pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for 2,2-dimethylthiomorpholine 1,1-dioxide, and how can its purity be validated?

Methodological Answer:

- Synthesis : The compound is typically synthesized via oxidation of 2,2-dimethylthiomorpholine using hydrogen peroxide or peracetic acid under controlled pH (8–10) and low temperatures (0–10°C) to minimize side reactions like over-oxidation .

- Purification : Recrystallization from methanol or DMSO is recommended due to its moderate solubility (: Solubility in DMSO/Methanol).

- Validation : Purity is confirmed via:

Q. How does the sulfone group in this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: The sulfone group enhances electrophilicity at adjacent carbons, enabling regioselective alkylation or acylation. For example:

- Alkylation : Reacts with methyl iodide in DMF at 60°C, targeting the nitrogen atom (nucleophilic site) to form quaternary ammonium derivatives.

- Kinetic Control : Lower temperatures (0–25°C) favor monosubstitution, while higher temperatures (60–80°C) promote disubstitution .

- Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) or in-situ IR spectroscopy (disappearance of N–H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity data for sulfone-directed C–H functionalization?

Methodological Answer: Discrepancies in regioselectivity (e.g., C3 vs. C4 functionalization) arise from steric effects of the 2,2-dimethyl groups and electronic effects of the sulfone. Strategies include:

- DFT Calculations : Compare activation energies for transition states at different positions (e.g., B3LYP/6-31G* level) .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- Experimental Validation : Use deuterium labeling (e.g., D₂O exchange) to confirm predicted sites .

Q. What experimental design optimizes the electrochemical dimerization of this compound derivatives?

Methodological Answer: Electrochemical methods (e.g., cyclic voltammetry) enable oxidative homocoupling without transition-metal catalysts:

- Conditions : Use a Pt anode, Ag/AgCl reference electrode, and HFIP (1,1,1,3,3,3-hexafluoroisopropanol) as solvent to stabilize radical intermediates .

- Optimization :

- Current Density : 2 mA/cm² maximizes yield (80%) while minimizing side reactions.

- Temperature : 25°C prevents decomposition of sulfone intermediates.

- Product Analysis : ESI-MS and EPR confirm dimer formation and radical intermediates .

Q. How does the steric bulk of 2,2-dimethyl groups affect the compound’s application in asymmetric catalysis?

Methodological Answer: The dimethyl groups hinder axial coordination, limiting use in traditional metal complexes but enabling organocatalytic roles:

- Chiral Induction : Pair with BINOL-derived phosphoric acids for enantioselective aldol reactions (e.g., 90% ee achieved with 10 mol% catalyst) .

- Limitations : Steric hindrance reduces efficacy in bulky substrate binding (e.g., tert-butyl ketones), requiring tailored catalysts .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.